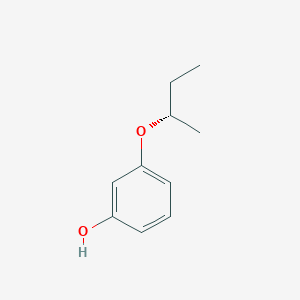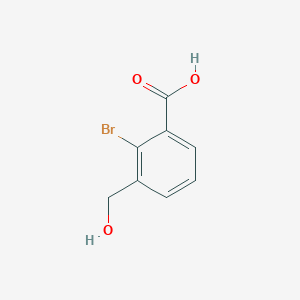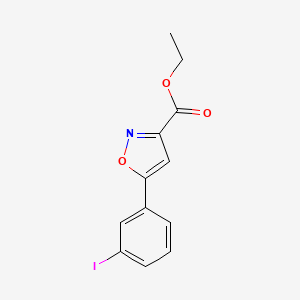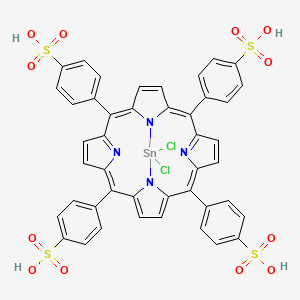![molecular formula C16H22N2O10 B12341137 [(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate](/img/structure/B12341137.png)
[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure suggests it may have interesting chemical properties and reactivity due to the presence of multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate likely involves multiple steps, including the protection and deprotection of functional groups, acetylation, and oxime formation. Typical reaction conditions might include the use of acetic anhydride for acetylation and hydroxylamine for oxime formation.
Industrial Production Methods
Industrial production methods would focus on optimizing yield and purity while minimizing costs and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of oxime to amine.
Substitution: Nucleophilic substitution at the acetate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce primary or secondary amines.
Scientific Research Applications
[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Possible therapeutic applications due to its bioactive functional groups.
Industry: Use in the synthesis of polymers or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for [(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4R,5R,6Z)-5-amino-3,4-dihydroxy-6-hydroxyiminooxan-2-yl]methyl acetate
- [(2R,3S,4R,5R,6Z)-5-acetamido-3,4-dihydroxy-6-hydroxyiminooxan-2-yl]methyl acetate
Uniqueness
[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H22N2O10 |
|---|---|
Molecular Weight |
402.35 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H22N2O10/c1-7(19)17-13-15(26-10(4)22)14(25-9(3)21)12(6-24-8(2)20)27-16(13)18-28-11(5)23/h12-15H,6H2,1-5H3,(H,17,19)/b18-16-/t12-,13-,14-,15-/m1/s1 |
InChI Key |
PMNZTSIWBRXCQW-FBYXEVOUSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N\OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate](/img/structure/B12341071.png)

![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(13Z)-1-oxo-13-docosen-1-yl]oxy]-, inner salt](/img/structure/B12341077.png)

![5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine](/img/structure/B12341087.png)




![8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12341133.png)
![Pyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)-](/img/structure/B12341142.png)
![7-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12341150.png)

